molecular formula C10H8N4O4 B11814241 methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11814241
M. Wt: 248.19 g/mol
InChI Key: OBROTWRXQBOWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to a pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative under specific conditions. One common method involves the use of hydrazine hydrate to facilitate the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized compounds that retain the core pyrazole structure.

Mechanism of Action

The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O4_{4}
  • Molecular Weight : 248.19 g/mol
  • Structure Features : Contains a pyrazole ring and a nitropyridine moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Monoamine Oxidase Inhibition :
    • The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition may have implications for treating neurological disorders, including depression and anxiety.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.
  • Catalytic Applications :
    • The compound has shown utility in catalytic processes, particularly in the oxidation of phenolic compounds, making it relevant for organic synthesis applications.

The mechanisms through which this compound exerts its biological effects are under investigation. Key methods employed in these studies include:

  • Molecular Docking Simulations : These simulations help predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action.
  • Spectroscopy Techniques : These are used to evaluate interactions between the compound and target proteins or enzymes, further elucidating its biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylateSimilar pyrazole structure with different substituentsPotential MAO inhibition
Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylateEthyl instead of methyl esterVaries in solubility and reactivity
Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylateBromine substitution affects reactivityMay exhibit different biological effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for various applications:

  • In vitro Studies :
    • Research has demonstrated that this compound exhibits selective inhibition against MAO-A and MAO-B isoforms, indicating potential therapeutic uses in mood disorders .
  • Antimicrobial Testing :
    • Laboratory tests have shown promising results against several bacterial strains, supporting its potential as an antimicrobial agent .
  • Catalytic Efficiency :
    • The compound has been successfully utilized in oxidation reactions, showcasing its effectiveness as a catalyst in organic synthesis processes.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C10H8N4O4/c1-18-10(15)7-4-12-13(6-7)9-3-2-8(5-11-9)14(16)17/h2-6H,1H3

InChI Key

OBROTWRXQBOWTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.